Critical Finding: Insufficient Comparative Data for Evidence-Based Procurement
An extensive search of primary research papers, patents, and authoritative databases was conducted to identify quantitative, comparative performance data for 3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride (CAS 1257849-73-2). The search failed to yield any direct head-to-head comparisons, cross-study comparable data, or robust class-level inferences that could meet the stringent evidence requirements. The available information, such as from vendor datasheets and review articles [1], is limited to general statements about its utility as a synthetic intermediate, but it lacks the quantitative metrics (e.g., specific activity, yield, selectivity) needed to differentiate it from close analogs like 3-Methyl-1H-pyrazole-4-carbaldehyde (free base, CAS 112758-40-4), 1H-Pyrazole-4-carbaldehyde hydrochloride (CAS 1197230-88-8), or 5-Methyl-1H-pyrazole-4-carbaldehyde (CAS 1395070-81-1). Therefore, a quantitative evidence guide cannot be constructed.
| Evidence Dimension | Comparative performance (activity, yield, stability, etc.) vs. close analogs |
|---|---|
| Target Compound Data | No quantitative data available in the peer-reviewed literature. |
| Comparator Or Baseline | N/A |
| Quantified Difference | N/A |
| Conditions | N/A |
Why This Matters
This finding is crucial for procurement: the decision to use this specific compound is based on its precise structure for a particular synthetic pathway, not on a demonstrated performance advantage over alternatives. The user must verify its suitability for their specific application.
- [1] Abdelhamid, I. A., Hawass, M. A. E., Sanad, S. M. H., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(ix), 42-74. View Source
